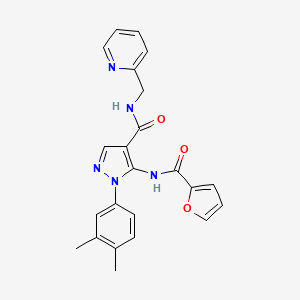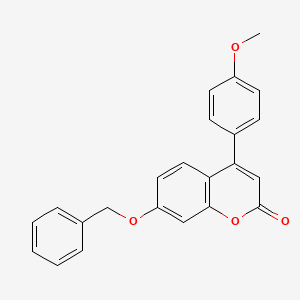
1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide
Descripción general
Descripción
1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide is a complex organic compound that features a pyrazole core substituted with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole core: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the furan-2-carbonylamino group: This step involves the reaction of the pyrazole intermediate with furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of the pyridin-2-ylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole intermediate reacts with pyridin-2-ylmethyl halide.
Final functionalization:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Aplicaciones Científicas De Investigación
1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the biological context and the specific target.
Comparación Con Compuestos Similares
1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide analogs: Compounds with similar core structures but different substituents.
Other pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone or 1-(2-pyridyl)-3,5-dimethylpyrazole.
Uniqueness: this compound is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
IUPAC Name |
1-(3,4-dimethylphenyl)-5-(furan-2-carbonylamino)-N-(pyridin-2-ylmethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-15-8-9-18(12-16(15)2)28-21(27-23(30)20-7-5-11-31-20)19(14-26-28)22(29)25-13-17-6-3-4-10-24-17/h3-12,14H,13H2,1-2H3,(H,25,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYQOYLIMRSJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)NCC3=CC=CC=N3)NC(=O)C4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-propan-2-ylacetamide](/img/structure/B3530492.png)

![4-({[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3530527.png)
![7-methoxy-8-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3530538.png)
![(2E)-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B3530548.png)
![1-(2,4-DICHLOROPHENYL)-2-{[4-PHENYL-5-(PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE](/img/structure/B3530554.png)
![4-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3530569.png)
![3-[2-(3,4-Diethoxyphenyl)ethyl]-1-(3,4-dimethylphenyl)urea](/img/structure/B3530570.png)
![5-[(3-PHENOXYPHENYL)METHYLENE]-2-(1-PYRROLIDINYL)-1,3-THIAZOL-4-ONE](/img/structure/B3530591.png)
![4-[5-[(3,4-dichlorobenzyl)thio]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B3530594.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B3530606.png)
![4-[({2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3530607.png)
![3-bromo-N-[(2,3-dichlorophenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B3530614.png)
![2-(4-(2-Methoxyphenyl)piperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3530617.png)
